

# Solubility and stability of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

**Cat. No.:** B1608742

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An In-Depth Technical Guide to the Solubility and Stability of **5-Chloro-2-methyl-1H-indole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Chloro-2-methyl-1H-indole-3-carbaldehyde** is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.<sup>[1][2]</sup> The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.<sup>[2][3]</sup> The specific substitutions on this compound—a chloro group at position 5, a methyl group at position 2, and a reactive carbaldehyde at position 3—provide a versatile platform for chemical modification and the development of novel therapeutic agents, from potential Dengue virus protease inhibitors to anticancer agents.<sup>[1][2]</sup>

Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development. These parameters directly influence reaction kinetics, formulation development, storage conditions, and the reliability of biological assay results. This guide provides a comprehensive overview of these core characteristics, offering both theoretical insights and practical methodologies for their evaluation.

## Core Physicochemical Properties

A foundational understanding of **5-Chloro-2-methyl-1H-indole-3-carbaldehyde** begins with its key physical and chemical descriptors. These properties, summarized in the table below, are essential for everything from calculating molar concentrations to predicting chromatographic behavior.

Property	Value	Source
IUPAC Name	5-chloro-2-methyl-1H-indole-3-carbaldehyde	PubChem[4]
CAS Number	57335-86-1	PubChem[4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO	PubChem[4]
Molecular Weight	193.63 g/mol	PubChem[4]
Appearance	Brown to yellow powder	Chem-Impex[1]
Boiling Point	377.9 ± 37.0 °C at 760 mmHg	Guidechem[5]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	Guidechem[5]
LogP	2.94	Guidechem[5]

## Solubility Profile: A Practical Assessment

While extensive quantitative solubility data for **5-Chloro-2-methyl-1H-indole-3-carbaldehyde** is not readily available in the public literature, its structural features provide a strong basis for predicting its behavior. The molecule's core indole ring system, coupled with the chloro and methyl groups, imparts a significant nonpolar character. The presence of the aldehyde and the indole N-H group, however, allows for some hydrogen bonding. This duality suggests limited solubility in aqueous media and preferential solubility in organic solvents.

The calculated LogP of ~2.94 further supports this, indicating a higher affinity for lipophilic environments over hydrophilic ones.[5] For drug development professionals, this suggests that formulation strategies may be required to enhance bioavailability for in vivo applications.

## Recommended Solvents for Characterization

The selection of an appropriate solvent is the first critical step in any experimental workflow. The choice should be guided by the polarity of the solvent and the intended application (e.g., reaction medium, analytical sample preparation, or formulation).

- Polar Aprotic Solvents (High Solubility Expected):
  - Dimethyl Sulfoxide (DMSO): An excellent choice for preparing high-concentration stock solutions for biological screening.
  - Dimethylformamide (DMF): Similar to DMSO, often used as a reaction solvent for polar compounds.
  - Tetrahydrofuran (THF): A common solvent for organic reactions involving indole derivatives.<sup>[6]</sup>
- Polar Protic Solvents (Moderate Solubility Expected):
  - Ethanol & Methanol: Useful for crystallization and as solvents for less concentrated solutions.
- Nonpolar Solvents (Lower Solubility Expected):
  - Toluene, Dichloromethane (DCM): Solubility is likely, but may be less than in polar aprotic solvents.
- Aqueous Solutions (Poor Solubility Expected):
  - Water, Phosphate-Buffered Saline (PBS): Solubility is expected to be very low. For biological assays, a DMSO stock is typically diluted into the aqueous buffer, but precipitation can be a concern at higher concentrations.

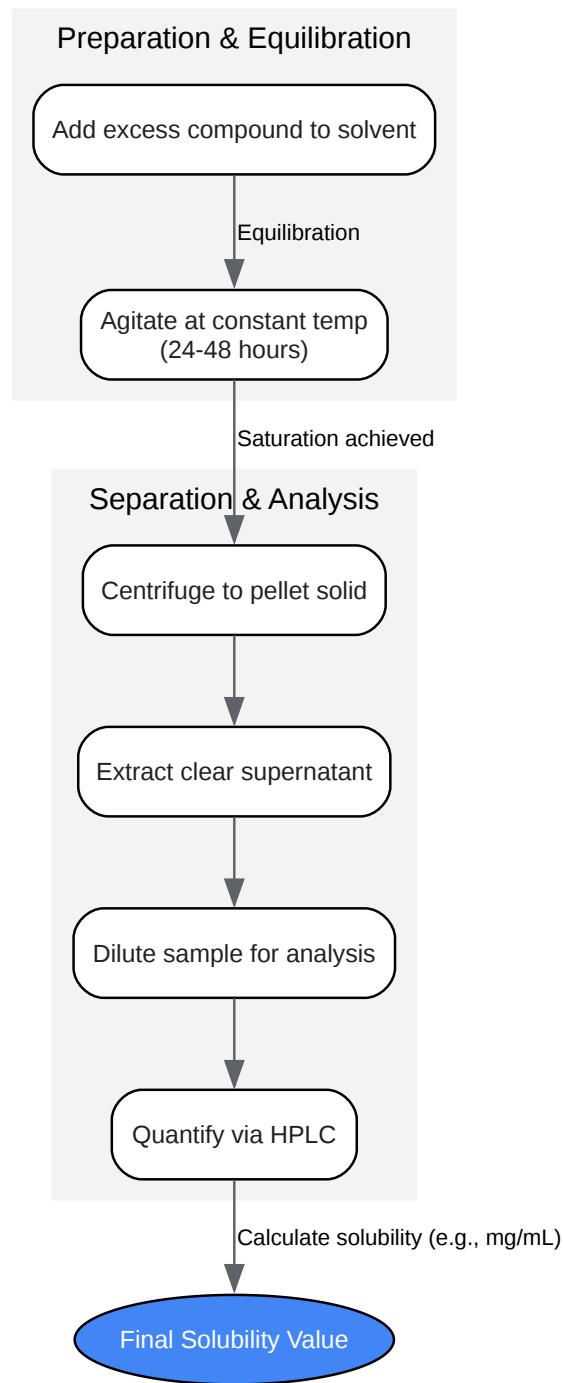
## Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative data, a standardized equilibrium solubility assay is recommended. This protocol ensures that the solution is fully saturated, providing a reliable measurement.

**Methodology:**

- Preparation: Add an excess amount of **5-Chloro-2-methyl-1H-indole-3-carbaldehyde** to a known volume of the chosen solvent (e.g., 10 mg to 1 mL) in a glass vial.
- Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This step is crucial to ensure the solution is truly saturated.
- Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
- Sample Extraction: Carefully extract a precise volume of the clear supernatant.
- Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[7]</sup> A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

## Workflow for Equilibrium Solubility Determination

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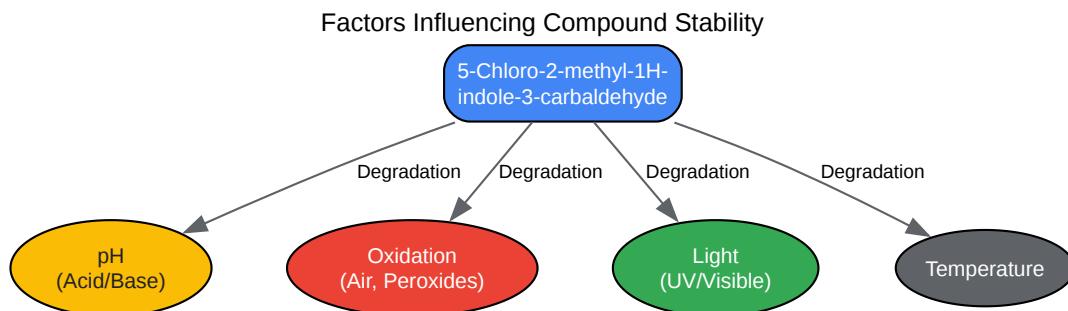
Caption: Workflow for Equilibrium Solubility Determination.

## Stability Profile: Factors and Evaluation

The chemical stability of **5-Chloro-2-methyl-1H-indole-3-carbaldehyde** is dictated by the reactivity of its functional groups: the indole ring and the aldehyde. Indole derivatives can be sensitive to acidic conditions and oxidation, while aldehydes are well-known for their susceptibility to oxidation into carboxylic acids.[\[2\]](#)[\[3\]](#)

## Key Factors Influencing Stability

- pH: The indole nucleus is generally stable but can undergo decomposition or polymerization under strongly acidic conditions. The aldehyde group is stable at neutral pH but can be susceptible to reactions under both strong acid and base catalysis.
- Oxidation: This is a primary degradation pathway. The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-chloro-2-methyl-1H-indole-3-carboxylic acid) by atmospheric oxygen or other oxidizing agents. The electron-rich indole ring itself can also be a target for oxidation.
- Light (Photostability): Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or high-intensity visible light can lead to photodegradation, often resulting in discoloration and the formation of impurities.
- Temperature: While the compound is a solid with a relatively high boiling point, elevated temperatures can accelerate degradation reactions.[\[5\]](#) Supplier recommendations to store at refrigerated temperatures (0-8°C) should be heeded to ensure long-term integrity.[\[1\]](#)

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Caption: Factors Influencing Compound Stability.

## Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Methodology:

- Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
- Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:
  - Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
  - Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
  - Oxidative Degradation: Add 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature.
  - Thermal Stress: Incubate a solution at 60°C in the dark.

- Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2).
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization: Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[\[7\]](#)

## Conclusion

**5-Chloro-2-methyl-1H-indole-3-carbaldehyde** is a valuable building block in chemical and pharmaceutical research. While it exhibits the expected solubility profile of a moderately nonpolar molecule—favoring organic solvents like DMSO and THF over aqueous media—its stability profile requires careful consideration. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential instability under harsh pH, light, or thermal conditions.

For researchers and drug development professionals, it is imperative to perform quantitative solubility and forced degradation studies as part of the initial characterization. The protocols outlined in this guide provide a robust framework for obtaining this critical data, ensuring the reliable and effective application of this versatile compound in the pursuit of scientific innovation.

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